molecular formula C12H9Cl2N B1277965 4-Amino-3',5'-dichlorobiphenyl CAS No. 405058-01-7

4-Amino-3',5'-dichlorobiphenyl

Cat. No. B1277965
M. Wt: 238.11 g/mol
InChI Key: IELLSGLWKOTCFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives is reported to be an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted process . Similarly, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids is described, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid . These methods could potentially be adapted for the synthesis of 4-Amino-3',5'-dichlorobiphenyl.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of compounds. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was established using X-ray diffraction . The molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid was also determined, and its vibrational spectra were analyzed . These studies provide insights into the molecular geometry and intermolecular interactions that could be expected for 4-Amino-3',5'-dichlorobiphenyl.

Chemical Reactions Analysis

The reactivity of compounds with chlorophenyl and amino groups can be influenced by their molecular structure. For instance, the study of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one provides insights into the structure–reactivity relationship using conceptual density functional theory (DFT) . These findings can be extrapolated to predict the reactivity of 4-Amino-3',5'-dichlorobiphenyl in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational spectra, hyperpolarizability, and thermodynamical properties of 4-amino-3(4-chlorophenyl) butanoic acid were computed and compared with experimental values . The thermal stability and absorption properties of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were characterized using various analytical techniques . These studies provide a framework for understanding the physical and chemical properties that could be expected for 4-Amino-3',5'-dichlorobiphenyl.

Scientific Research Applications

Organic Chemistry

“4-Amino-3’,5’-dichlorobiphenyl” is a chemical compound with the empirical formula C12H9Cl2N . It is sold by chemical suppliers and is used by researchers in the field of organic chemistry .

Biological Evaluation

In a study, new derivatives were obtained of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 . The antibacterial and antifungal activities of all synthesized compounds were tested . Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL . In order to check the toxicity of the synthesized compounds, their effect on cell lines was examined . Additionally, the mechanism of the antibacterial and antifungal activity of the tested compounds was elucidated using molecular docking to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .

Safety And Hazards

“4-Amino-3’,5’-dichlorobiphenyl” is considered hazardous. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-(3,5-dichlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELLSGLWKOTCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433415
Record name 4-Amino-3',5'-dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3',5'-dichlorobiphenyl

CAS RN

405058-01-7
Record name 4-Amino-3',5'-dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EA Grossman, CC Ward, JN Spradlin, LA Bateman… - Cell chemical …, 2017 - cell.com
Many natural products that show therapeutic activities are often difficult to synthesize or isolate and have unknown targets, hindering their development as drugs. Identifying druggable …
Number of citations: 99 www.cell.com
KE Anderson - 2018 - search.proquest.com
Cancer is the second leading cause of death in the world and it is estimated that 600,000 people will die of cancer in 2018 1. Mortality from cancer is almost always attributed to …
Number of citations: 3 search.proquest.com
S Hu, M Sechi, PK Singh, L Dai… - Journal of medicinal …, 2020 - ACS Publications
Redox modulators have been developed as an attractive approach to treat cancer. Herein, we report the synthesis, identification, and biological evaluation of a quinazolinedione …
Number of citations: 32 pubs.acs.org
CC Ward - 2020 - search.proquest.com
The Undruggable Proteome–those proteins which do not have a canonical small molecule binding pocket–poses one of the largest problems in modern drug discovery. The genomics …
Number of citations: 3 search.proquest.com

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